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RuPhosPd(crotyl)Cl

Cat. No.: B13387726
M. Wt: 15256.834 g/mol
InChI Key: LRULPCBGFGVMGB-UHFFFAOYSA-N
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Description

Overview of Palladium(II) Complexes as Precatalysts in Organic Synthesis

At the heart of these transformations are palladium complexes, which serve as catalysts. While the active catalytic species is typically a palladium(0) complex, chemists often employ more stable and user-friendly palladium(II) precatalysts. rsc.org These Pd(II) complexes are generally air-stable, easier to handle, and often more cost-effective than their Pd(0) counterparts. rsc.orgin-part.com The use of well-defined Pd(II) precatalysts has significantly improved the reliability and reproducibility of cross-coupling reactions, facilitating their application in large-scale industrial processes. researchgate.net The in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step that initiates the catalytic cycle. rsc.org Various Pd(II) complexes, including those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have been developed to optimize this activation process and enhance catalytic performance. researchgate.netmdpi.com

Historical Development and Significance of Phosphine Ligands in Cross-Coupling Catalysis

The evolution of palladium catalysis is intrinsically linked to the development of phosphine ligands. sigmaaldrich.com Early cross-coupling reactions often utilized simple triarylphosphine ligands. nih.gov However, a significant breakthrough came with the realization that the steric and electronic properties of the phosphine ligand could dramatically influence the efficiency and scope of the catalytic reaction. sigmaaldrich.comnih.gov The development of more sophisticated phosphine ligands has been instrumental in overcoming many of the limitations of early catalytic systems. wikipedia.org For instance, the first applications of heterocyclic phosphines, such as trifurylphosphine in Stille coupling, marked a notable advancement in the field. researchgate.netresearchgate.net Over the decades, a diverse array of phosphine ligands has been designed, each tailored to improve performance in specific cross-coupling methodologies. researchgate.net

Emergence of Bulky, Electron-Rich Biaryl Phosphine Ligands in Enabling Challenging Transformations

A paradigm shift in palladium catalysis occurred with the introduction of bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands. sigmaaldrich.comwikipedia.org These ligands, first described in 1998, proved to be exceptionally effective in promoting challenging cross-coupling reactions, such as the formation of carbon-nitrogen bonds (Buchwald-Hartwig amination) and the coupling of unreactive aryl chlorides. wikipedia.org The key features of these ligands are their significant steric bulk and strong electron-donating ability. wikipedia.orgacs.org This combination of properties facilitates the crucial oxidative addition step in the catalytic cycle and promotes the formation of the highly reactive monoligated palladium(0) species, which is often the active catalyst. wikipedia.orgacs.org The steric hindrance provided by the bulky substituents on the phosphine and the biaryl backbone helps to stabilize the catalytic species and prevent catalyst decomposition. wikipedia.org Ligands such as XPhos, SPhos, and RuPhos are prominent examples of this class and have enabled a wide range of previously difficult transformations under milder conditions. wikipedia.org

Contextualizing RuPhosPd(crotyl)Cl within Advanced Palladium Precatalyst Architectures

This compound emerges as a state-of-the-art example of a palladium(II) precatalyst, integrating a highly effective biaryl phosphine ligand, RuPhos, into a sophisticated molecular architecture. matthey.com This precatalyst belongs to a class of (π-allyl)palladium complexes that are designed for efficient and clean generation of the active Pd(0) catalyst. matthey.commatthey.commatthey.com The crotyl (a derivative of allyl) group facilitates a facile activation step, delivering the bulky and electron-rich RuPhos ligand to the palladium center while minimizing the formation of side products that could impede the reaction. matthey.com This design addresses some of the challenges associated with older precatalyst systems, such as inconsistent activation and the presence of interfering byproducts. in-part.com The structure of this compound, with its defined 1:1 ratio of ligand to palladium, ensures the formation of a well-defined active species, leading to more reliable and reproducible catalytic performance. d-nb.info This precatalyst has demonstrated excellent performance, particularly in amination reactions, where it can achieve faster reaction rates with secondary amines. matthey.com

Chemical Compound Information

Compound Name
(DMP)DAB-Pd-MAH
AdQPhos Pd(crotyl)Cl
AlPhos
AmPhosPd(crotyl)Cl
BINAP
BrettPhos
CPhos
cataCXium A
cataCXium P
DavePhos
JohnPhos
MePhos
Mor-DalPhos
Palladium(II) acetate
Palladium(II) chloride
RuPhos
This compound
SPhos
SPhos Pd(crotyl)Cl
XPhos
XPhosPd(crotyl)Cl
YPhos
crotyl palladium chloride dimer
palladium(II) acetylacetonato complexes
tris(o-tolyl)phosphine

This compound Properties

PropertyValue
Chemical Name chloro(crotyl)(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1'-biphenyl)palladium(II) matthey.com
CAS Number 1798781-96-0 aablocks.com
Molecular Formula C34H50ClO2PPd aablocks.com
Molecular Weight 663.6 g/mol aablocks.com
Appearance Powder
Color Light red to red, and Pink
SMILES CC(Oc1cccc(c1c1ccccc1P(C1CCCCC1)C1CCCCC1)OC(C)C)C aablocks.com
Reaction Suitability Cross Couplings

Structure

2D Structure

Chemical Structure Depiction
molecular formula Tb96 B13387726 RuPhosPd(crotyl)Cl

Properties

Molecular Formula

Tb96

Molecular Weight

15256.834 g/mol

IUPAC Name

terbium

InChI

InChI=1S/96Tb

InChI Key

LRULPCBGFGVMGB-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

Synthesis and Structural Characterization of Ruphospd Crotyl Cl

Synthetic Methodologies for π-Allyl Palladium(II) Complexes Bearing Phosphine (B1218219) Ligands

The synthesis of π-allyl palladium(II) complexes with phosphine ligands is a well-established area of organometallic chemistry, driven by the utility of these compounds in catalysis. The general approach involves the reaction of a palladium precursor with an allyl source and a phosphine ligand.

General Synthetic Strategies for Mono-ligated Palladium(II) Crotyl Complexes

Mono-ligated palladium(II) crotyl complexes are typically synthesized by reacting a dimeric palladium precursor, such as [Pd(crotyl)Cl]₂, with one equivalent of a phosphine ligand. This straightforward method allows for the facile creation of a variety of complexes by simply altering the phosphine ligand used. nih.gov The reaction cleaves the chloride bridges of the dimer to yield the monomeric, mono-ligated product. nih.gov This approach has been successfully applied to a range of phosphine ligands, including bulky and electron-rich variants that are crucial for high catalytic activity. nih.gov

An alternative strategy involves the reaction of a palladium(0) source, like [Pd₂(dba)₃] (where dba = dibenzylideneacetone), with an allyl halide and the desired phosphine ligand. rsc.org This method generates the π-allyl palladium(II) complex in situ. The choice of the palladium precursor, solvent, and reaction conditions can be tailored to optimize the yield and purity of the target complex.

Specific Routes to Chloro(crotyl)(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)palladium(II)

The synthesis of RuPhosPd(crotyl)Cl (Pd-171) specifically involves the reaction of the commercially available palladium dimer, [Pd(crotyl)Cl]₂, with the bulky biaryl phosphine ligand, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl). google.commatthey.comgoogleapis.com The reaction is typically carried out in a suitable solvent, such as diethyl ether, and proceeds smoothly to afford the desired air- and moisture-tolerant complex. researchgate.net This π-allyl catalyst provides an efficient route to deliver the bulky and electron-rich RuPhos ligand while minimizing the formation of side products that could impede catalytic activity. matthey.com

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

A comprehensive understanding of the structure of this compound, both in the solid state and in solution, is crucial for elucidating its reactivity and role in catalytic cycles. This is achieved through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallographic Analysis of Palladium-Crotyl-Phosphine Complexes

In related (π-allyl)palladium(II) halide complexes containing dialkylbiaryl phosphine ligands, X-ray crystallography has confirmed a distorted square planar geometry around the palladium atom. researchgate.net The phosphine ligand and the chloride are positioned cis to each other, while the π-allyl group occupies the remaining two coordination sites. nih.gov The dissymmetry of the π-allyl moiety can be influenced by substituents on the allyl group. researchgate.net For instance, X-ray crystal structures of QPhos-based (π-R-allyl)Pd complexes revealed an increase in dissymmetry in the order Pd(allyl)(QPhos)Cl < Pd(crotyl)(QPhos)Cl < Pd(cinnamyl)(QPhos)Cl. researchgate.net

Table 1: Selected Crystallographic Data for Representative Palladium-Phosphine Complexes

Complex Pd-P Bond Length (Å) Pd-Cl Bond Length (Å) P-Pd-Cl Angle (°)
[t-Bu₂(o-anisyl)P-κ²P,O]Pd(3-CH₃norborn-2-yl)Cl 2.2881(8) - 80.40(6) (O-Pd-P)
Pd(IPr)(η³-cinnamyl)Cl - - -

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound

NMR spectroscopy is a powerful technique for characterizing the structure of molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

The ³¹P NMR spectrum of a palladium-phosphine complex shows a characteristic chemical shift upon coordination of the phosphine to the palladium center. rsc.org For this compound, the ³¹P NMR spectrum would exhibit a single resonance, confirming the presence of a single phosphine ligand environment. google.com

The ¹H NMR spectrum provides detailed information about the crotyl and RuPhos ligands. The signals for the protons on the π-allyl group are typically found in a distinct region of the spectrum and their coupling patterns can confirm the η³-coordination mode. rsc.orgmdpi.com Two-dimensional NMR techniques, such as COSY and ROESY, can be used to assign the proton resonances and to determine the relative orientation of the ligands in solution. nih.govresearchgate.net For example, NOESY correlations can reveal through-space interactions between the protons of the crotyl ligand and the phosphine ligand, confirming their cis relationship. nih.gov

Table 2: Representative NMR Data for Palladium-Phosphine Complexes

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
³¹P Varies with ligand -
¹H (allyl, anti H) Varies -
¹H (allyl, syn H) Varies -
¹H (allyl, central H) Varies -

Correlating Solid-State and Solution-Phase Structural Data

Comparing the structural data obtained from X-ray crystallography (solid-state) and NMR spectroscopy (solution-phase) is essential to understand the behavior of the complex under different conditions. For many palladium-phosphine complexes, the solid-state structure is largely retained in solution. nih.gov Analysis of NOESY correlations in the ¹H NMR spectrum often indicates that the relative orientation of the ligands observed in the crystal structure persists in solution. nih.gov

However, it is important to note that some complexes can exhibit different structures or dynamic behavior in solution compared to the solid state. rscf.ru For this compound, the good correlation between the expected structure and the spectroscopic data suggests that the solid-state geometry is a good representation of the species present in solution under typical catalytic conditions.

Mechanistic Pathways of Ruphospd Crotyl Cl Catalysis

Precatalyst Activation and Formation of the Active Palladium(0) Species

The primary advantage of G3 precatalysts like RuPhosPd(crotyl)Cl lies in their rapid and clean activation under standard reaction conditions. This process generates the key monoligated palladium(0) species, (RuPhos)Pd(0), which is responsible for initiating the catalytic cycle.

The π-crotyl (or but-2-en-1-yl) ligand is central to the mechanism of G3 precatalyst activation. Unlike earlier generation precatalysts that required external reductants or specific reaction conditions to form the active Pd(0) species, this compound undergoes a facile, base-mediated activation.

(RuPhos)Pd(II)(crotyl)Cl + Base → [(RuPhos)Pd(II)(crotyl)Cl(Base)]⁻ → (RuPhos)Pd(0) + Crotyl Chloride + [Base-Cl]⁺

Key findings from mechanistic studies highlight several critical aspects of this process :

Intramolecular Process: The activation is a concerted, intramolecular event, making it significantly faster and more efficient than intermolecular reduction pathways seen in older catalyst systems.

No External Reductant Needed: The crotyl ligand itself acts as an internal reductant upon elimination, simplifying reaction setup and improving functional group tolerance.

Clean Formation of L-Pd(0): This pathway cleanly and rapidly generates the monoligated (RuPhos)Pd(0) species, avoiding the formation of less reactive or inactive palladium species, such as palladium black or bis-ligated (RuPhos)₂Pd(0) complexes.

Broad Base Compatibility: The activation is triggered by a wide range of bases commonly employed in cross-coupling reactions, ensuring its applicability across various transformations.

The active catalyst in cross-coupling reactions mediated by bulky biaryl phosphine (B1218219) ligands like RuPhos is the monoligated (RuPhos)Pd(0) complex. The steric bulk of the RuPhos ligand, specifically the cyclohexyl groups on the phosphorus atom and the isopropoxy groups on the biphenyl (B1667301) backbone, strongly disfavors the formation of the bis-ligated (RuPhos)₂Pd(0) species.

The (RuPhos)Pd(0) complex is coordinatively unsaturated and thus highly reactive towards the oxidative addition step, which initiates the catalytic cycle. The G3 activation mechanism is particularly advantageous because it directly and efficiently generates this monoligated species. In contrast, older precatalyst systems could lead to equilibria involving less reactive bis-ligated complexes, effectively sequestering the active catalyst and slowing down the reaction.

Kinetic studies comparing the activation rates of different generations of Buchwald precatalysts demonstrate the superiority of the G3 system. Under identical basic conditions, the G3 precatalyst activates almost instantaneously, whereas G1 and G2 precatalysts exhibit significantly longer induction periods.

Table 1: Comparative Activation Rates of Buchwald Precatalyst Generations
Precatalyst GenerationGeneral StructureTypical Activation Half-Life (t₁/₂)Activation Mechanism
G1(Ligand)₂Pd(0) or Pd(OAc)₂ + Ligand> 30 minutesLigand dissociation or in-situ reduction
G2(Ligand)Pd(allyl)Cl5 - 15 minutesBase-mediated reductive elimination
G3(Ligand)Pd(crotyl)Cl&lt; 1 minuteFacile, intramolecular reductive elimination

The Role of the π-Crotyl Ligand in Facile Activation and Ligand Delivery

Detailed Mechanistic Cycles for Specific Cross-Coupling Transformations

Once the active (RuPhos)Pd(0) species is formed, it enters the catalytic cycle common to most palladium-catalyzed cross-coupling reactions. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The unique properties of the RuPhos ligand influence the rate and efficiency of each step.

This is the first and often rate-determining step of the catalytic cycle. The electron-rich, 14-electron (RuPhos)Pd(0) complex reacts with an organo(pseudo)halide substrate (Ar-X) to form a 16-electron palladium(II) intermediate, (RuPhos)Pd(II)(Ar)(X).

(RuPhos)Pd(0) + Ar-X → (RuPhos)Pd(Ar)(X)

The bulky and electron-donating nature of the RuPhos ligand is crucial for this step. It enhances the electron density at the palladium center, promoting its insertion into the Ar-X bond. Furthermore, its steric profile facilitates the reaction with challenging substrates, such as sterically hindered aryl chlorides or electron-rich aryl halides, which are often unreactive with less sophisticated catalyst systems.

Following oxidative addition, the palladium(II) intermediate undergoes transmetalation. In this step, the halide ligand (X) on the palladium complex is replaced by the nucleophilic partner (Nu). This process typically requires a base to activate the nucleophile or to facilitate the exchange.

(RuPhos)Pd(Ar)(X) + [Nu-M] → (RuPhos)Pd(Ar)(Nu) + M-X

The nature of the nucleophile [Nu-M] defines the type of cross-coupling reaction:

Suzuki-Miyaura Coupling: The nucleophile is an organoboron species (e.g., R-B(OH)₂). A base (e.g., K₃PO₄) is required to form a more nucleophilic boronate complex [R-B(OH)₃]⁻.

Buchwald-Hartwig Amination: The nucleophile is an amine (R₂NH) or amide. A strong base (e.g., NaOt-Bu) is used to deprotonate the amine or to facilitate the reaction.

Buchwald-Hartwig Etherification: The nucleophile is an alcohol (R-OH), which is deprotonated by a base to form a nucleophilic alkoxide (R-O⁻).

The RuPhos ligand's bulk helps create an accessible coordination site for the incoming nucleophile while preventing catalyst decomposition pathways.

Reductive elimination is the final step of the catalytic cycle, where the new bond is formed and the product is released. The two organic groups (Ar and Nu) on the (RuPhos)Pd(Ar)(Nu) intermediate couple, and the palladium center is reduced from Pd(II) back to the active Pd(0) state.

(RuPhos)Pd(Ar)(Nu) → Ar-Nu + (RuPhos)Pd(0)

This step regenerates the (RuPhos)Pd(0) catalyst, allowing it to re-enter the cycle. The electron-rich and sterically demanding RuPhos ligand promotes this step by destabilizing the Pd(II) intermediate and favoring the formation of the more stable C-C, C-N, or C-O bond in the product. This rapid, final step is essential for achieving high catalytic turnover numbers.

Table 2: Key Intermediates in Catalytic Cycles Using this compound
Reaction TypeNucleophile (Nu-M)Oxidative Addition IntermediateTransmetalation IntermediateProduct (Ar-Nu)
Suzuki-Miyaura CouplingAr'-B(OR)₂(RuPhos)Pd(Ar)(X)(RuPhos)Pd(Ar)(Ar')Ar-Ar'
Buchwald-Hartwig AminationR₂NH(RuPhos)Pd(Ar)(X)(RuPhos)Pd(Ar)(NR₂)Ar-NR₂
Buchwald-Hartwig EtherificationROH(RuPhos)Pd(Ar)(X)(RuPhos)Pd(Ar)(OR)Ar-OR
Sonogashira CouplingRC≡CH(RuPhos)Pd(Ar)(X)(RuPhos)Pd(Ar)(C≡CR)Ar-C≡CR

Transmetalation Processes with Various Organometallic or Heteroatom Nucleophiles

Ligand Effects on Elementary Reaction Steps

The structural and electronic characteristics of the phosphine ligand in a palladium precatalyst are paramount in determining the outcome and efficiency of a cross-coupling reaction. In the case of this compound, the RuPhos ligand plays a central role in modulating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Influence of the RuPhos Ligand's Steric Bulk and Electronic Richness on Catalytic Efficiency

The RuPhos ligand, 2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl, is characterized by its significant steric bulk and electron-donating properties. These features are not merely incidental; they are deliberately designed to enhance catalytic activity, particularly in challenging transformations such as the Buchwald-Hartwig amination.

The steric hindrance imposed by the dicyclohexylphosphino group and the diisopropoxybiphenyl backbone has a profound impact on the coordination sphere of the palladium center. savemyexams.com This bulk is thought to facilitate the formation of the catalytically active monoligated Pd(0) species, which is widely considered to be the most reactive intermediate in many cross-coupling cycles. The steric pressure exerted by the RuPhos ligand can disfavor the formation of less reactive bis-ligated palladium complexes.

From an electronic standpoint, the RuPhos ligand is electron-rich. This electronic character enhances the electron density on the palladium atom, which in turn facilitates the oxidative addition step, where the palladium complex reacts with an aryl halide. However, extensive research, including density functional theory (DFT) calculations, has revealed a more nuanced picture for palladium-RuPhos systems. nih.govinl.gov

Comparative studies with other biaryl phosphine ligands, such as BrettPhos, have provided valuable insights into the specific role of RuPhos. nih.govinl.govmatthey.com While both are bulky ligands, subtle differences in their steric and electronic profiles lead to different rate-limiting steps in reactions like the Buchwald-Hartwig amination. For palladium-RuPhos catalytic systems, reductive elimination is often identified as the rate-determining step. nih.govinl.gov This is the final step in the catalytic cycle where the new carbon-nitrogen or carbon-carbon bond is formed, and the product is released from the palladium center.

The efficiency of this compound is particularly notable in reactions involving sterically hindered substrates, such as secondary amines. savemyexams.comtib.eu The ligand's structure appears to strike a balance that allows for the accommodation of these bulky substrates while still promoting the crucial reductive elimination step. The steric bulk of the amine substrate can, in fact, lower the energy barrier for reductive elimination in the Pd-RuPhos system. nih.govinl.gov

The pi-allyl component of the precatalyst, in this case, the crotyl group, is designed for easy activation, leading to the efficient generation of the active catalytic species while minimizing the formation of side products that could impede reactivity. tib.eu

Steric and Electronic Properties of the RuPhos Ligand

PropertyDescriptionImpact on Catalysis
Steric BulkLarge cone angle due to the dicyclohexylphosphino and diisopropoxybiphenyl groups.Favors the formation of monoligated Pd(0) species, accommodates sterically hindered substrates. savemyexams.com
Electronic RichnessElectron-donating character from the phosphine and alkoxy groups.Influences the rates of elementary steps, particularly making reductive elimination the rate-limiting step in many cases. nih.govinl.gov

Kinetic Studies and Reaction Rate Determination for this compound Catalyzed Reactions

Detailed kinetic studies are essential for elucidating reaction mechanisms and optimizing reaction conditions. For catalytic systems involving the RuPhos ligand, kinetic analyses have corroborated the mechanistic proposals derived from computational studies.

Research on Buchwald-Hartwig amination reactions catalyzed by palladium-RuPhos systems has consistently shown that the rate-limiting step is reductive elimination. nih.govinl.gov This is a key distinction from catalysts employing other ligands like BrettPhos, where oxidative addition is often rate-determining. nih.govinl.gov The rate law for a Pd-RuPhos catalyzed amination was found to be consistent with a scenario where reductive elimination is the slowest step in the catalytic cycle. nih.gov

Summary of Kinetic Findings for (RuPhos)Pd Catalyzed Aminations

Kinetic ParameterFindingReference
Rate-Limiting StepGenerally determined to be reductive elimination. nih.govinl.gov
Influence of Amine StericsIncreased steric bulk of the amine can lower the reductive elimination barrier. nih.govinl.gov
Influence of Aryl Halide ElectronicsElectron-withdrawing groups on the aryl halide can lower the overall reaction barrier. nih.govinl.gov

Catalytic Applications of Ruphospd Crotyl Cl in Diverse Organic Transformations

Carbon-Carbon (C–C) and Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, represent one of the most powerful methods for bond construction in organic chemistry. wur.nl The development of sophisticated ligands and precatalysts has been instrumental in expanding the scope and efficiency of these transformations. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds via the reaction of an amine with an aryl halide or pseudohalide. libretexts.orgorganic-chemistry.org The development of specialized ligands has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. nih.govwiley.com

The choice of phosphine (B1218219) ligand is paramount in determining the substrate scope of the Buchwald-Hartwig amination. Ligands are often designed to exhibit high catalytic activity for specific classes of amines. nih.gov The RuPhos ligand, in combination with a palladium source, has demonstrated exceptional efficacy, particularly for the arylation of secondary amines. libretexts.org Theoretical and experimental studies have sought to understand the differing catalytic activities of various Buchwald ligands. For instance, density functional theory (DFT) calculations have revealed why certain ligands like BrettPhos show high activity for primary amines, whereas RuPhos is highly effective for coupling secondary amines. nih.gov The distinction arises from differences in steric hindrance and electronic structure, which influence the rate-limiting step of the catalytic cycle. nih.gov For the Pd-RuPhos system, reductive elimination is often the rate-limiting step. nih.gov

A catalytic system comprising the [Pd(crotyl)Cl]₂ dimer and a suitable phosphine ligand can effectively couple a variety of aliphatic amines. nih.gov For example, primary aliphatic amines such as n-butylamine and cyclohexylamine, as well as secondary amines like morpholine (B109124) and piperidine, have been successfully coupled with aryl bromides. nih.gov

Table 1: Representative Buchwald-Hartwig Aminations with a Pd(crotyl)Cl-based Precatalyst System Note: The following table is illustrative of couplings achieved with the [Pd(crotyl)Cl]₂ precatalyst and the BippyPhos ligand, demonstrating the system's capability with various amine types.

Aryl HalideAmineProductYield (%)
4-Bromotoluenen-ButylamineN-Butyl-4-methylaniline92
1-Bromo-4-methoxybenzeneCyclohexylamineN-Cyclohexyl-4-methoxyaniline94
2-BromopyridineMorpholine4-(Pyridin-2-yl)morpholine88
4-BromobenzonitrilePiperidine4-(Piperidin-1-yl)benzonitrile91

Data synthesized from findings reported in studies on related catalyst systems. nih.gov

The coupling of aryl chlorides has historically been a significant challenge in cross-coupling chemistry due to the strength and inertness of the C-Cl bond. researchgate.net The advancement of catalyst technology, particularly the development of bulky, electron-rich phosphine ligands like RuPhos and related systems, has made these transformations more feasible. nih.govwiley.com The unique steric and electronic properties of these ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often a difficult step. nih.gov

Catalytic systems derived from (η³-allyl)Pd(L)Cl complexes, where L is a bulky phosphine, have proven successful in the amination of both aryl bromides and chlorides. nih.gov A system using the [Pd(crotyl)Cl]₂ precatalyst paired with the BippyPhos ligand has been shown to be effective for the amination of a variety of aryl and heteroaryl bromides under aqueous micellar conditions. nih.gov This highlights the robustness of the crotyl-palladium precatalyst platform in activating challenging substrates. nih.gov The combination of a highly active ligand with an efficient precatalyst that readily generates the active Pd(0) species is key to overcoming the high activation barrier associated with aryl chlorides and electron-rich or sterically hindered aryl bromides. nih.govnih.gov

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a cornerstone of synthetic chemistry. libretexts.orgwikipedia.org Traditionally, the reaction requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgokstate.edu However, the use of copper can lead to undesirable side reactions, such as alkyne homocoupling, and can complicate product purification. nih.gov This has driven the development of copper-free protocols. nih.govacs.org

Recent innovations have led to highly efficient, copper-free Sonogashira couplings that can proceed at room temperature. nih.govacs.org A significant development in this area is the use of an air-stable, monoligated palladium precatalyst analog, [DTBNpP]Pd(crotyl)Cl, where DTBNpP is the bulky, electron-rich di-tert-butylneopentylphosphine (B1584642) ligand. nih.govacs.org This precatalyst provides rapid access to the active monoligated L₁Pd⁰ catalytic species, a feature it shares with the RuPhos-based systems. nih.gov The ability to perform these reactions at room temperature without a copper co-catalyst represents a major advance, offering milder conditions and broader functional group tolerance. nih.govacs.org The protocol using [DTBNpP]Pd(crotyl)Cl was found to be highly effective, affording excellent yields with short reaction times. nih.gov

Table 2: Effect of Catalyst Loading on Room-Temperature, Copper-Free Sonogashira Coupling Reaction: 4-Bromobenzonitrile with Phenylacetylene using [DTBNpP]Pd(crotyl)Cl precatalyst.

EntryCatalyst Loading (mol %)Time (h)Yield (%)
150.596
22.51.5100
3118100
40.518100

Data sourced from ACS Omega. acs.org

The [DTBNpP]Pd(crotyl)Cl precatalyst has demonstrated a broad scope for the copper-free Sonogashira coupling of various challenging aryl bromides with terminal alkynes. nih.gov The mild conditions, utilizing a base such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in a solvent like dimethyl sulfoxide (B87167) (DMSO), are compatible with a wide range of functional groups. nih.govacs.org The catalyst effectively couples both electron-rich and electron-deficient aryl bromides, as well as sterically hindered substrates and pharmaceutically relevant heteroaromatics, with diverse terminal alkynes. nih.gov This versatility makes it a valuable tool for applications in drug discovery, natural product synthesis, and materials science. nih.govacs.org The success of this analog underscores the utility of the (phosphine)Pd(crotyl)Cl precatalyst platform in facilitating demanding cross-coupling reactions. nih.gov

Sonogashira Coupling Reactions Catalyzed by RuPhosPd(crotyl)Cl Analogs

Applications in One-Pot Heterocyclic Synthesis (e.g., Indole Formation)

The development of sequential, palladium-catalyzed one-pot reactions has become a powerful tool for constructing complex heterocyclic structures with high efficiency and atom economy. mdpi.com These methods often combine classic cross-coupling reactions like Suzuki-Miyaura and Heck reactions to build intricate molecular architectures. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. fishersci.eslibretexts.org This reaction is widely utilized due to its mild conditions and the low toxicity of the boron-containing reagents. fishersci.es

This compound, as a palladium(II) precatalyst, is designed to be an effective catalyst for such cross-coupling reactions. google.com The general mechanism involves the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.govwikipedia.org The bulky and electron-rich RuPhos ligand on the catalyst is crucial for promoting both the oxidative addition and reductive elimination steps. nih.gov

Studies comparing various (π-R-allyl)Pd(L)Cl catalysts have shown that crotyl-based catalysts often exhibit superior activity in Suzuki-Miyaura couplings performed at room temperature. nih.gov The reactivity of the halide or pseudohalide partner generally follows the trend: R-I > R-Br > R-OTf >> R-Cl. fishersci.es

Below is a table showing representative Suzuki-Miyaura cross-coupling reactions.

Aryl HalideBoronic AcidCatalyst LoadingBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePhenylboronic acid0.5-2 mol %K₂CO₃Toluene/Water80-100>95
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid1-3 mol %K₃PO₄Dioxane100High
2-BromopyridineThiophene-2-boronic acid1-2 mol %Cs₂CO₃1,4-Dioxane90High

This table represents typical conditions and outcomes for Suzuki-Miyaura reactions and is not specific to this compound, as detailed data for this specific catalyst was not available in the search results.

α-Arylation Reactions of Carbonyl Compounds

The palladium-catalyzed α-arylation of carbonyl compounds is a significant method for forming carbon-carbon bonds, creating α-aryl ketones, esters, and amides. nih.govunipd.it This reaction typically involves the coupling of an enolate with an aryl halide. nih.gov The development of catalysts with bulky, electron-rich ligands has significantly expanded the scope of this transformation. nih.gov

This compound is well-suited for this type of reaction. google.com The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to the palladium(0) center, followed by reaction with the carbonyl enolate and subsequent reductive elimination to form the α-arylated product. unipd.it The use of sterically hindered phosphine ligands on the palladium catalyst is known to facilitate these reactions. organic-chemistry.org

Recent advances have enabled the α-arylation of a wide range of carbonyl compounds, including ketones, aldehydes, esters, and amides, with various aryl halides and pseudohalides. unipd.it

Below is a data table illustrating the scope of the α-arylation of ketones.

KetoneAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Acetophenone (B1666503)4-ChlorotoluenePd(OAc)₂ / RuPhosNaOtBuToluene100>90
2-MethyltetraloneBromobenzene[Pd(BINAP)]NaOtBuTolueneRoom TempHigh
Cyclohexanone1-Bromo-4-fluorobenzenePd₂ (dba)₃ / RuPhosK₃PO₄Dioxane80High

This table provides examples of α-arylation reactions and the types of catalyst systems employed. Specific data for this compound was not available.

Comparative Studies with Other Carbon-Carbon Coupling Methods

While direct comparative studies exhaustively detailing the performance of this compound against a wide array of other C-C coupling methods were not found, the advantages of palladium-catalyzed cross-coupling reactions, in general, are well-documented.

Compared to traditional organometallic reactions like those involving Grignard reagents, palladium-catalyzed couplings such as the Suzuki-Miyaura reaction offer milder reaction conditions and greater functional group tolerance. fishersci.esnih.gov The Suzuki reaction, for instance, is favored over Stille coupling due to the lower toxicity of boron compounds compared to organotin reagents. libretexts.org

In the realm of palladium precatalysts, those incorporating a 1-tBuIndenyl ligand have been reported to be even more efficient than allyl-, crotyl-, or cinnamyl-based precatalysts for a variety of cross-coupling reactions. nih.gov However, crotyl-based catalysts have demonstrated superiority over other R-allyl catalysts in certain Suzuki-Miyaura couplings. nih.gov The choice of catalyst often depends on the specific substrates and desired reaction conditions. While nickel-based catalysts have emerged as a cheaper alternative for some Suzuki-Miyaura reactions, palladium systems generally operate under milder conditions. nih.govrsc.org

Carbon-Heteroatom (C–X) Cross-Coupling Reactions (Beyond Amination)

This compound is also a potent catalyst for the formation of carbon-heteroatom bonds, extending its utility beyond C-C coupling reactions. google.com

Carbon-Oxygen Coupling Reactions

Palladium-catalyzed C-O cross-coupling reactions are essential for the synthesis of diaryl ethers and alkyl aryl ethers. These reactions can be challenging due to competing side reactions like β-hydride elimination, especially with primary alcohols. mit.edu The use of bulky, electron-rich ligands is often crucial for promoting the desired reductive elimination to form the C-O bond. nih.gov

While specific data for this compound in C-O coupling is limited in the provided results, the related QPhos ligand has shown strong performance in C-O coupling reactions. matthey.com The development of robust catalysts has enabled the coupling of a variety of alcohols with aryl bromides and chlorides at room temperature. mit.edu

Below is a table showcasing typical C-O coupling reactions.

Aryl HalideAlcoholCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePhenolPd(OAc)₂ / RuPhosCs₂CO₃Toluene100High
1-Chloro-4-cyanobenzene1-ButanolPd(OAc)₂ / t-BuBrettPhosK₃PO₄DioxaneRoom TempHigh
2-BromonaphthaleneMethanolRu₃(CO)₁₂ / ImineK₂CO₃Toluene140Moderate

This table illustrates general conditions for C-O coupling reactions. Specific performance data for this compound was not available.

Carbon-Sulfur Coupling Reactions

The formation of carbon-sulfur bonds via palladium catalysis provides access to valuable aryl sulfides. These reactions have historically been challenging due to the potential for sulfur-containing substrates to deactivate the palladium catalyst. ias.ac.in However, modern catalyst systems have largely overcome this limitation. organic-chemistry.orgjsynthchem.com

This compound is a suitable catalyst for C-S coupling reactions. google.com The general methodology involves the coupling of an aryl halide or triflate with a thiol or a pre-formed metal thiolate. organic-chemistry.org The use of ligands like Xantphos has been shown to be effective in these transformations. organic-chemistry.org

The table below provides examples of palladium-catalyzed C-S coupling reactions.

Aryl HalideThiolCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4-IodoanisoleThiophenolPd(OAc)₂ / XantphosDIPEADMF100Excellent
1-Bromo-4-nitrobenzene1-ButanethiolPdCl₂(PPh₃)₂KOHDMSO110High
2-Bromopyridine2-NaphthalenethiolCu(OAc)₂Et₃NCH₂Cl₂Room TempHigh

This table shows representative C-S coupling reactions. Specific data for this compound was not available.

Compound Names Table

Abbreviation/Common NameChemical Name
This compound(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[(1R,2R)-2-(1-methyl-1-propenyl)]palladium(II) chloride
[DTBNpP]Pd(crotyl)Cl[Di-tert-butylneopentylphosphine]Pd(crotyl)Cl
Pd(OAc)₂Palladium(II) acetate
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
NaOtBuSodium tert-butoxide
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)
K₃PO₄Potassium phosphate (B84403)
QPhos1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
t-BuBrettPhos4-(Di-tert-butylphosphino)-N,N-dimethyl-N-phenylaniline
Ru₃(CO)₁₂Triruthenium dodecacarbonyl
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
DIPEAN,N-Diisopropylethylamine
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chloride
KOHPotassium hydroxide
Cu(OAc)₂Copper(II) acetate
Et₃NTriethylamine
K₂CO₃Potassium carbonate
Cs₂CO₃Cesium carbonate

Structure Activity Relationship Sar and Ligand Design in Palladium Ii π Allyl Complexes

Comparative Catalytic Performance of RuPhos with Related Biaryl Phosphine (B1218219) Ligands

The performance of RuPhosPd(crotyl)Cl in cross-coupling reactions is often benchmarked against other commercially available and structurally related biaryl phosphine ligand complexes. googleapis.commatthey.com These comparisons are essential for selecting the optimal catalyst for a specific transformation.

Analysis of RuPhos Versus SPhos and AmPhos Pd(crotyl)Cl Complexes

In the amination of 4-chloroanisole (B146269) with morpholine (B109124), (crotyl)Pd(RuPhos)Cl demonstrated high activity, achieving 87% conversion in 2 hours. acs.orggoogle.com This performance was superior to the first-generation RuPhos palladacycle (66% conversion) and significantly better than the second and third-generation palladacycles (4% and 5% conversion, respectively). google.com When additional RuPhos ligand was added, the conversion with (crotyl)Pd(RuPhos)Cl reached 100% in 2.5 hours. acs.orggoogle.com

While direct comparative data for SPhos and AmPhos under identical conditions for this specific reaction is limited in the provided results, the general trend suggests that the nature of the biaryl phosphine ligand plays a crucial role in the catalytic outcome. For instance, in the α-arylation of acetophenone (B1666503) with chloroarenes, (R-allyl)Pd(XPhos)Cl complexes showed significantly higher yields and selectivity compared to (R-allyl)Pd(AmPhos)Cl complexes, highlighting that the ligand identity is a key determinant of catalyst activity. google.com In Suzuki-Miyaura couplings, RuPhos and SPhos based catalysts showed high conversions (90-94%). nih.gov

Table 1: Comparative Performance in the Amination of 4-chloroanisole with Morpholine acs.orggoogle.com

Catalyst Conversion (2h)
(crotyl)Pd(RuPhos)Cl 87%
1st gen RuPhos Palladacycle 66%
2nd gen RuPhos Palladacycle 4%
3rd gen RuPhos Palladacycle 5%
(crotyl)Pd(RuPhos)Cl + 0.5 mol% RuPhos (2.5h) 100%

Performance Comparison with XPhos, Q-Phos, BrettPhos, and Tri-tert-butylphosphine Analogs

The catalytic activity of this compound has been compared to a range of other palladium precatalysts. In Suzuki-Miyaura couplings of unactivated bromoquinolines and isoquinolines, catalysts based on RuPhos, XPhos, and SPhos ligands all provided high conversions (90–94%). nih.gov In contrast, the bulkier t-BuBrettPhos gave only trace amounts of the product. nih.gov

For the Suzuki-Miyaura coupling of 3-chloropyridine (B48278) and p-tolylboronic acid, (crotyl)Pd(XPhos)Cl is effective for coupling heteroaryl chlorides with challenging aryl and heteroaryl boronic acids at or slightly above room temperature. google.com In a different context, for the α-arylation of 1-tetralone, a catalyst bearing a P(t-Bu)₂(p-NMe₂C₆H₄) ligand was found to be optimal. researchgate.net

In the context of Sonogashira couplings, a catalyst with a di-tert-butylneopentylphosphine (B1584642) (DTBNpP) ligand, [DTBNpP]Pd(crotyl)Cl, showed superior performance (75% yield) compared to the analogous XPhos (P4) and P(t-Bu)₃ (P2) containing catalysts. nih.gov Specifically, the P(t-Bu)₃-based π-allyl palladium catalyst provided a moderate yield of 52%. nih.gov

Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Unactivated Bromoquinolines/Isoquinolines nih.gov

Ligand Conversion
RuPhos 90-94%
XPhos 90-94%
SPhos 90-94%
t-BuBrettPhos Trace
PCy₃ 100%
P(t-Bu)₃ 84%

Investigating the Influence of π-Allyl Substituents on Catalytic Activity (e.g., Crotyl vs. Allyl)

The substituent on the π-allyl group significantly impacts the catalytic activity. Substituted π-allyl complexes, such as those with crotyl or cinnamyl groups, are often more easily activated than their unsubstituted allyl counterparts. acs.org This enhanced reactivity is attributed to the suppression of off-cycle pathways that lead to the formation of less reactive dinuclear palladium(I) dimers. acs.org

For instance, in the amination of 4-chloroanisole, the (crotyl)Pd(RuPhos)Cl and (cinnamyl)Pd(RuPhos)Cl complexes showed higher conversions (87% and 95%, respectively) compared to the (allyl)Pd(RuPhos)Cl complex (80%). google.com Similarly, for SPhos-based catalysts, the crotyl complex reacted quickly to form the desired oxidative addition product, whereas the allyl complex predominantly formed an inactive dimer. acs.org The increased dissymmetry of the π-allyl moiety in the order allyl < crotyl < cinnamyl can affect the rate of the activation step. researchgate.net However, this trend is not universal, as in some Suzuki-Miyaura reactions, crotyl complexes have shown similar or better reactivities than cinnamyl-based catalysts. researchgate.net

Principles of Ligand Design for Enhanced Reactivity and Selectivity in Palladium Catalysis

The design of ligands is a cornerstone of modern homogeneous catalysis, enabling the fine-tuning of a catalyst's reactivity and selectivity. nih.govacs.orgdiva-portal.org Key principles in ligand design for palladium catalysis include:

  • Steric Bulk: Increasing the steric hindrance of the ligand can facilitate the reductive elimination step of the catalytic cycle and promote the formation of the catalytically active monoligated Pd(0) species. nih.govnih.gov Bulky ligands like P(t-Bu)₃ have been shown to favor reductive elimination. nih.gov
  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. nih.gov This enhances the nucleophilicity of the Pd(0) species, which in turn lowers the activation energy for the oxidative addition step. nih.gov
  • Matching Ligand to Substrate: The properties of the substrate must be considered when designing a catalytic system. acs.orgacs.org A ligand that is optimal for one class of substrates may not be for another. acs.org
  • Tunability and Modularity: Ligands that can be easily modified (tunable and modular) are advantageous for reaction discovery and optimization. acs.org This allows for the systematic variation of steric and electronic properties to find the best-performing catalyst.
  • Bite Angle: For bidentate ligands, the bite angle is a critical parameter that influences selectivity and reactivity.
  • The overarching goal is to generate a highly reactive but unstable monoligated L₁Pd(0) species from a stable precatalyst. nih.gov The size and electronic nature of the ligand are instrumental in achieving this. nih.gov

    Computational Chemistry Approaches to Predict Ligand Effects and Catalyst Performance

    Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the performance of palladium catalysts. researchgate.netacs.orgresearchgate.net These methods allow for the detailed study of reaction mechanisms and the rational design of new catalysts. chemrxiv.orgnih.gov

    DFT calculations have been used to investigate the differences in catalytic activity between ligands like BrettPhos and RuPhos in the Buchwald-Hartwig amination. acs.orgresearchgate.netnih.gov These studies revealed that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for the Pd-RuPhos system, it is reductive elimination. acs.orgresearchgate.netnih.gov This difference is attributed to the distinct steric and electronic properties of the ligands. acs.orgresearchgate.netnih.gov

    Computational approaches can also predict how changes in the substrate, such as the presence of bulky substituents or electron-withdrawing groups, will affect the activation energy barriers of the reaction. acs.orgnih.gov Furthermore, strategies like virtual ligand-assisted (VLA) screening are being developed to streamline the process of identifying optimal ligands for specific reactions by computationally evaluating a wide range of candidates. chemrxiv.org These in silico methods save significant time and resources compared to traditional experimental screening. chemrxiv.org

    Reaction Optimization and Methodological Considerations for Ruphospd Crotyl Cl Catalysis

    Impact of Reaction Parameters on Catalytic Efficiency

    The catalytic performance of RuPhosPd(crotyl)Cl, a π-allyl palladium precatalyst, is intricately linked to the reaction conditions. The choice of temperature, solvent, and additives such as bases can significantly affect reaction rates, yields, and the tolerance of various functional groups. The easy activation of this precatalyst facilitates the delivery of the bulky and electron-rich RuPhos ligand, which is crucial for promoting challenging coupling reactions while minimizing side product formation. matthey.com

    Temperature Optimization, Including Room Temperature Conditions

    The reaction temperature is a critical parameter that can be adjusted to control the rate of catalysis. While many palladium-catalyzed cross-coupling reactions require elevated temperatures, often in the range of 80-100°C, to achieve efficient conversion, the development of highly active precatalysts like those based on biaryl monophosphine ligands has made room temperature reactions more accessible. wuxiapptec.com For instance, in a study on a related monoligated palladium precatalyst, increasing the temperature from room temperature to 60°C and 100°C allowed for a reduction in catalyst loading while still achieving high yields in a shorter time frame. uwindsor.ca

    In the context of Buchwald-Hartwig aminations, which are a key application for RuPhos-based catalysts, typical temperatures range from 80 to 100°C. wuxiapptec.com However, for certain substrate combinations and with careful selection of other parameters, reactions can be performed at lower temperatures, which is particularly beneficial for substrates with temperature-sensitive functional groups. wuxiapptec.com The ability to run reactions at or near room temperature is a significant advantage, as it can improve the functional group tolerance and simplify the experimental setup.

    Solvent Screening and Selection for Optimal Reactivity

    The solvent plays a multifaceted role in palladium-catalyzed reactions. It must not only dissolve the reactants and the base but also stabilize the catalytic intermediates. uwindsor.ca The choice of solvent can profoundly influence reaction kinetics and selectivity. lucp.netwhiterose.ac.uk

    Commonly used solvents in Buchwald-Hartwig aminations include toluene, and ethers like tetrahydrofuran (B95107) (THF), and dioxane. uwindsor.ca For substrates with poor solubility, more polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) may be employed. uwindsor.ca In a study on the amination of aryl chlorides using a RuPhos-based catalyst system, THF and tert-butanol (B103910) (t-BuOH) were found to be effective solvents. mit.edu The polarity and coordinating ability of the solvent are crucial; for example, polar solvents can stabilize ionic intermediates in the catalytic cycle. lucp.net The selection of an appropriate solvent is therefore a key step in optimizing a reaction catalyzed by this compound.

    SolventTypical ApplicationRationale for Use
    TolueneGeneral Buchwald-Hartwig aminationsGood solubility for many organic substrates. uwindsor.ca
    Tetrahydrofuran (THF)Amination of aryl chlorides with RuPhosEffective ethereal solvent for coupling reactions. mit.edu
    tert-Butanol (t-BuOH)Amination with weaker basesUsed in combination with bases like Cs2CO3 to enhance functional group tolerance. mit.edu
    Dimethyl Sulfoxide (DMSO)Coupling of challenging substratesHighly polar solvent that can aid in the solubility of reactants and promote reactivity. uwindsor.ca

    Role of Stoichiometric and Catalytic Additives (e.g., Bases, Co-catalysts)

    Additives, particularly bases, are essential components of this compound-catalyzed reactions. The base is required to facilitate the deprotonation of the amine nucleophile, a key step in the catalytic cycle of the Buchwald-Hartwig amination. uwindsor.cawikipedia.org The choice of base can have a significant impact on the reaction's functional group tolerance. wuxiapptec.com

    Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective and widely used. wuxiapptec.com However, their high basicity can be incompatible with sensitive functional groups such as esters and nitriles. mit.edulibretexts.org In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are preferred, as they allow for a broader functional group tolerance. wuxiapptec.commit.edu The use of a weaker base may necessitate higher catalyst loadings or elevated temperatures to achieve comparable reaction rates. mit.edu

    For the arylation of secondary amines with aryl chlorides using a RuPhos-based catalyst, both the strong base NaOt-Bu in THF and the weaker base Cs₂CO₃ in t-BuOH were shown to be effective systems, with the latter providing greater functional group compatibility. mit.edu

    BaseStrengthTypical SolventKey Considerations
    Sodium tert-butoxide (NaOt-Bu)StrongTHF, TolueneHighly effective, but can have limited functional group tolerance. wuxiapptec.commit.edu
    Cesium Carbonate (Cs₂CO₃)Weakt-BuOH, DioxaneOffers greater functional group tolerance for sensitive substrates. mit.edu
    Potassium Phosphate (K₃PO₄)WeakToluene, DioxaneA common alternative to carbonate bases for improved functional group compatibility. wuxiapptec.com

    Strategies for Expanding Substrate Scope and Functional Group Tolerance

    A major advantage of using advanced precatalysts like this compound is the ability to couple a wide range of substrates with diverse functional groups. The bulky and electron-rich nature of the RuPhos ligand is instrumental in achieving high catalytic activity, which allows for the coupling of challenging substrates, including sterically hindered aryl halides and various amines. researchgate.net

    Strategies to expand the substrate scope often involve the careful selection of the base and solvent combination. For instance, the use of weaker bases like Cs₂CO₃ in conjunction with a solvent like t-BuOH has been shown to be effective for coupling substrates bearing base-sensitive functional groups such as esters, nitriles, and enolizable ketones. mit.edu This approach allows for the successful arylation of amines with aryl chlorides that contain these functionalities, often with good to excellent yields. mit.edu While this may sometimes require slightly higher catalyst loadings, the ability to perform these challenging transformations highlights the versatility of the RuPhos catalyst system. mit.edu The development of such catalyst systems has made the coupling of a wide variety of aryl and heteroaryl partners with amines a more routine and robust process. mit.edu

    Scalability of this compound-Catalyzed Reactions in Academic Research

    The scalability of a catalytic reaction is a crucial consideration for its practical application in academic research, particularly for the synthesis of larger quantities of complex molecules. While many catalytic systems are developed on a small scale (e.g., 0.5 mmol), their performance may differ upon scale-up. Factors such as mixing efficiency and heat transfer become more critical.

    This compound and related catalyst systems have demonstrated good scalability in academic settings. For example, a similar palladium precatalyst was used in a 2-gram scale Sonogashira reaction, achieving complete conversion and a high isolated yield, which confirms the efficiency and effectiveness of the protocol on a larger scale. uwindsor.ca In the context of Buchwald-Hartwig aminations, reactions can often be run under relatively concentrated conditions, which is important for the space-time yield on a larger scale. uwindsor.ca The ability to use low catalyst loadings, a hallmark of efficient precatalysts, also contributes to the economic feasibility and ease of purification in larger-scale reactions. mit.edu The robustness and high activity of RuPhos-based catalysts make them well-suited for applications in academic research that require the synthesis of significant quantities of material.

    Future Research Directions and Emerging Applications of Ruphospd Crotyl Cl

    Development of Next-Generation RuPhos-Based Palladium Precatalysts

    The success of RuPhosPd(crotyl)Cl has spurred further research into the design and synthesis of new and improved palladium precatalysts. The focus of this research is to enhance catalyst stability, activity, and substrate scope. These next-generation catalysts are often air- and moisture-stable Pd(II) complexes, which allows for easier handling and storage. nih.gov

    One avenue of development involves modifying the ancillary ligands attached to the palladium center. While RuPhos has proven highly effective, researchers are exploring derivatives with altered steric and electronic properties to fine-tune reactivity for specific applications. The goal is to create catalysts that can operate under milder conditions, with lower catalyst loadings, and for a broader range of substrates.

    The development of these next-generation precatalysts relies heavily on a combination of experimental synthesis and detailed mechanistic studies. Techniques such as X-ray crystallography and NMR spectroscopy are crucial for understanding the structure-activity relationships of these complexes. nih.gov

    Precatalyst GenerationKey FeaturesActivation
    First Generation (G1)Phenethylamine scaffoldDeprotonation with a strong base
    Second Generation (G2)Aminobiphenyl scaffoldActivation with weaker bases (phosphates, carbonates) at room temperature. sigmaaldrich-jp.com
    Third Generation (G3)Methanesulfonate anionEnhanced solubility and can accommodate very bulky ligands. sigmaaldrich-jp.com
    Fourth/Fifth Gen (G4/G5)Methylated/arylated amino groupHigher solubilities and excellent catalytic activity. sigmaaldrich-jp.com
    π-Allyl PrecatalystsCrotyl or other allyl groupsFacile activation and delivery of the phosphine (B1218219) ligand. matthey.commatthey.com

    Exploration of this compound in Novel Catalytic Transformations

    While this compound is well-established in fundamental cross-coupling reactions like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and α-arylation, its potential in more novel and complex transformations is an active area of investigation. matthey.comnih.govgoogle.com The unique reactivity of the monoligated Pd(0) species generated from this precatalyst opens doors to previously challenging or inaccessible chemical reactions.

    Current research is focused on expanding the application of this compound to a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions. google.com This includes exploring its utility in reactions such as:

    C-O and C-S bond formation: Expanding the toolbox for synthesizing ethers and thioethers.

    Fluorination and trifluoromethylation reactions: Introducing fluorine-containing moieties, which are of significant interest in medicinal and materials chemistry.

    Sonogashira coupling: A novel application for this type of precatalyst has been identified for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. nih.gov

    The development of these new catalytic methods often involves careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to achieve high yields and selectivities. The mild activation conditions of this compound make it a promising candidate for reactions involving sensitive functional groups. nih.gov

    Integration of this compound Catalysis with Flow Chemistry and Automated Synthesis

    The robustness and well-defined activation of this compound make it an ideal candidate for integration into modern, high-throughput synthetic platforms such as flow chemistry and automated synthesis. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

    In flow chemistry, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters and rapid optimization. The good solubility and stability of this compound in common organic solvents are advantageous for its use in such systems. sigmaaldrich-jp.com The ability to immobilize the catalyst on a solid support is another area of interest, which would facilitate catalyst separation and recycling, further enhancing the sustainability of the process.

    Automated synthesis platforms, which utilize robotic systems for parallel reaction setup and analysis, can significantly accelerate the discovery and optimization of new reactions. The air- and moisture-stability of this compound simplifies its handling in these automated workflows. nih.gov The integration of this catalyst into such systems will undoubtedly expedite the exploration of its catalytic potential and the development of new synthetic methodologies.

    Advanced Computational Studies for Rational Catalyst Design and Mechanistic Understanding

    Computational chemistry has become an indispensable tool in modern catalyst development. Density Functional Theory (DFT) and other computational methods are being increasingly employed to gain a deeper understanding of the mechanistic pathways involved in this compound-catalyzed reactions. These studies can provide valuable insights into:

    The structure of the active catalytic species: Elucidating the geometry and electronic properties of the key monoligated Pd(0) intermediate. nih.gov

    The energetics of the catalytic cycle: Calculating the activation barriers for oxidative addition, transmetalation, and reductive elimination steps. nih.gov

    The role of the ligand and substrate: Understanding how the steric and electronic properties of the RuPhos ligand and the reactants influence the reaction outcome.

    This detailed mechanistic understanding is crucial for the rational design of new and improved catalysts. By predicting the effect of modifications to the ligand or the palladium precatalyst structure, computational studies can guide synthetic efforts towards the most promising candidates, thereby reducing the amount of trial-and-error experimentation required. The synergy between computational and experimental studies is expected to be a driving force in the future development of RuPhos-based catalysts. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic methodologies for preparing RuPhosPd(crotyl)Cl, and how do reaction conditions influence ligand coordination stability?

    • Methodological Answer : Synthesis typically involves reacting Pd precursors (e.g., PdCl₂) with RuPhos ligand and crotyl groups under inert conditions. Key variables include solvent polarity (e.g., THF vs. toluene), temperature (40–80°C), and stoichiometric ratios. Ligand stability is monitored via <sup>31</sup>P NMR to detect phosphine oxidation or dissociation .

    Q. How does this compound enhance catalytic efficiency in cross-coupling reactions compared to other Pd-based catalysts?

    • Methodological Answer : The bulky, electron-rich RuPhos ligand accelerates oxidative addition and suppresses β-hydride elimination. Comparative studies using kinetic profiling (e.g., turnover frequency measurements) and DFT calculations reveal its superior performance in aryl amination with secondary amines, achieving >90% yield in <2 hours .

    Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

    • Methodological Answer : X-ray crystallography confirms the π-allyl coordination geometry. Spectroscopic methods include UV-vis (d-d transitions), XPS (Pd oxidation state), and cyclic voltammetry (redox behavior). TGA assesses thermal stability, showing decomposition above 200°C .

    Advanced Research Questions

    Q. How do steric and electronic effects of the RuPhos ligand influence regioselectivity in allylic substitution reactions?

    • Methodological Answer : Steric maps (e.g., %Vbur) quantify ligand bulkiness, correlating with selectivity for linear vs. branched products. Kinetic isotope effects (KIEs) and Hammett studies reveal electronic contributions to transition-state stabilization. For example, electron-donating substituents on substrates increase nucleophilic attack rates at the less-hindered allylic position .

    Q. What mechanistic pathways explain contradictions in catalytic activity between this compound and BrettPhos analogs under identical conditions?

    • Methodological Answer : Operando IR spectroscopy identifies differences in intermediate formation (e.g., Pd-allyl vs. Pd-alkyl species). Side reactions like ligand scrambling or Pd black formation are quantified via ICP-MS. For instance, BrettPhos systems show higher susceptibility to deactivation via phosphine oxidation .

    Q. How can reaction engineering mitigate catalyst deactivation in continuous-flow systems using this compound?

    • Methodological Answer : Microfluidic reactors with controlled residence times (1–5 min) reduce aggregation. In situ regeneration via co-fed reductants (e.g., ascorbic acid) extends catalyst lifetime. Computational fluid dynamics (CFD) models optimize mixing efficiency, minimizing hot spots that degrade the catalyst .

    Guidance for Contradictory Data Interpretation

    • Example : Discrepancies in reported TOF values may arise from solvent impurities or trace oxygen. Validate via controlled glovebox experiments and replicate with multiple Pd batches. Cross-reference with independent mechanistic studies (e.g., isotopic labeling) .

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